D-Threitol-1,4-bis(methanesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Threitol-1,4-bis(methanesulfonate) is a chemical compound that is widely used in scientific research. It is a derivative of threitol, which is a four-carbon sugar alcohol. D-Threitol-1,4-bis(methanesulfonate) is commonly used as a chiral resolving agent, a cryoprotectant, and a stabilizer for proteins and enzymes.
Scientific Research Applications
Chromosomal and Mutagenic Effects
D-Threitol-1,4-bis(methanesulfonate) has been studied for its effects on chromosomes in various plant species. Studies have found that it can induce chromosome breakage and mutations in these species. Notably, the differential mutagenic activity of its isomers was observed, with the L isomer showing higher activity compared to the D isomer. These findings have implications for understanding the mutagenic potential of similar compounds in biological systems (Moutschen, Matagne, & Gilot, 1966), (Matagne, 1969).
Pharmacokinetics in Cancer Treatment
Although specific to its use in cancer treatment, studies on the pharmacokinetics of treosulfan, a related compound, are relevant. These studies have developed methods for determining treosulfan in plasma and urine, providing crucial information for its use in clinical settings. Such research is vital for understanding the bioavailability and effectiveness of similar compounds in therapeutic applications (Hilger et al., 1998), (Hilger et al., 2000).
Reducing Agents in Biochemical Studies
Research on reagents for reducing disulfide bonds in proteins includes compounds similar to D-Threitol-1,4-bis(methanesulfonate). These studies provide insights into the effectiveness of various reagents under non-denaturing conditions, contributing to our understanding of how similar compounds can be used in protein chemistry (Singh & Whitesides, 1994), (Singh, Lamoureux, Lees, & Whitesides, 1995).
properties
CAS RN |
1947-62-2 |
---|---|
Product Name |
D-Threitol-1,4-bis(methanesulfonate) |
Molecular Formula |
C6H14O8S2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
[(2R,3R)-2,3-dihydroxy-4-methylsulfonyloxybutyl] methanesulfonate |
InChI |
InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
YCPOZVAOBBQLRI-PHDIDXHHSA-N |
Isomeric SMILES |
CS(=O)(=O)OC[C@H]([C@@H](COS(=O)(=O)C)O)O |
SMILES |
CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O |
Canonical SMILES |
CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O |
melting_point |
216 °F (NTP, 1992) |
Other CAS RN |
1947-62-2 299-74-1 299-75-2 |
physical_description |
Treosulphan is an odorless white crystalline powder. (NTP, 1992) |
Pictograms |
Health Hazard |
solubility |
greater than or equal to 100 mg/mL at 66° F (NTP, 1992) |
synonyms |
L-dihydroxybusulfan L-threitol-1,4-bismethanesulfonate NSC 39069 treosulfan treosulfan, ((R*,R*)-(+-))-isomer treosulfan, (R*,R*)-isomer treosulfan, (R*,S*)-isomer treosulfan, (R-(R*,R*))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.